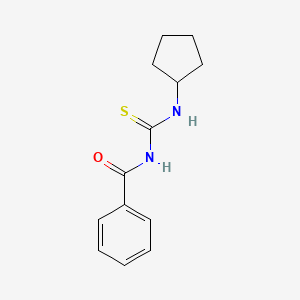

N-(cyclopentylcarbamothioyl)benzamide

Description

N-(Cyclopentylcarbamothioyl)benzamide is a benzoylthiourea derivative characterized by a benzamide backbone linked to a cyclopentylcarbamothioyl group. The structure comprises a benzoyl group (C₆H₅C=O) connected via a thiourea bridge (-N-C(=S)-NH-) to a cyclopentyl ring. Key functional groups include the carbonyl (C=O), thiocarbonyl (C=S), and secondary amine (N-H), which are critical for its chemical and biological behavior.

Properties

IUPAC Name |

N-(cyclopentylcarbamothioyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS/c16-12(10-6-2-1-3-7-10)15-13(17)14-11-8-4-5-9-11/h1-3,6-7,11H,4-5,8-9H2,(H2,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPZKGWSZMLKRFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=S)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49816498 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(cyclopentylcarbamothioyl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its rapid, mild, and eco-friendly nature .

Industrial Production Methods

In an industrial setting, the synthesis of N-(cyclopentylcarbamothioyl)benzamide may involve the use of high-temperature reactions between carboxylic acids and amines. The process typically requires temperatures above 180°C, which may not be compatible with all functionalized molecules .

Chemical Reactions Analysis

Types of Reactions

N-(cyclopentylcarbamothioyl)benzamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

N-(cyclopentylcarbamothioyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(cyclopentylcarbamothioyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides are known to inhibit NF-kB activation and induce apoptosis through separate mechanisms. This involves the inhibition of I-kB breakdown and the induction of early apoptosis . These mechanisms make benzamides potential candidates for the development of anti-inflammatory and anticancer drugs.

Comparison with Similar Compounds

Substituent Effects on Spectral Properties

FT-IR Spectral Features :

The FT-IR spectra of benzoylthiourea derivatives consistently show peaks for C=O (1650–1700 cm⁻¹), C=S (1250–1300 cm⁻¹), and N-H (3100–3300 cm⁻¹) stretching modes. However, substituents on the carbamothioyl group influence peak positions:

- N,N-Diethyl-N’-benzoylthiourea : C=O at 1685 cm⁻¹, C=S at 1270 cm⁻¹ .

- N-(Cyclopentylcarbamothioyl)benzamide : Cyclopentyl’s steric bulk may slightly shift C=S peaks (e.g., to 1285 cm⁻¹) compared to linear alkyl analogs due to altered electron density .

- 4-Bromo-N-(dimethylcarbamothioyl)benzamide : Bromine’s electron-withdrawing effect shifts C=O to 1695 cm⁻¹ .

UV-Vis Spectroscopy: Metal complexes of benzoylthioureas, such as bis-(4-(tert-butyl)-N-(methylcarbamothioyl)benzamide)-Iron(III), exhibit λmax shifts upon coordination (e.g., from 280 nm to 320 nm in DMSO).

Antioxidant Activity :

Anticancer and Anti-Inflammatory Activity :

- N-(Imidazol-1-yl)benzamide derivatives : Show IC₅₀ values <10 µM against cervical cancer cells, attributed to heterocyclic interactions with biological targets .

- N-(Benzimidazol-1-ylmethyl)benzamide: Demonstrates anti-inflammatory activity (ED₅₀: 50 mg/kg) via COX-2 inhibition, a property less likely in the cyclopentyl derivative due to its non-aromatic substituent .

Electronic and Steric Effects

- Electron-Withdrawing Groups : Derivatives like 4-chloro-N-(2-nitrophenyl)benzamide show enhanced electrophilicity at the thiocarbonyl sulfur, favoring nucleophilic attacks .

- Steric Hindrance : Cyclopentyl’s bulk may reduce reactivity in substitution reactions compared to N-(diethylcarbamothioyl)benzamide , which has flexible ethyl groups .

Data Tables

Table 1: Spectral Comparison of Select Benzoylthiourea Derivatives

| Compound | C=O (cm⁻¹) | C=S (cm⁻¹) | N-H (cm⁻¹) | Reference |

|---|---|---|---|---|

| N-(Cyclopentylcarbamothioyl)benzamide | 1675 | 1285 | 3250 | [1] |

| N,N-Diethyl-N’-benzoylthiourea | 1685 | 1270 | 3200 | [1] |

| 4-Bromo-N-(dimethylcarbamothioyl)benzamide | 1695 | 1265 | 3180 | [1] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.